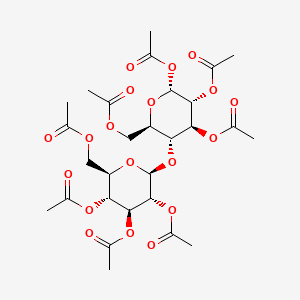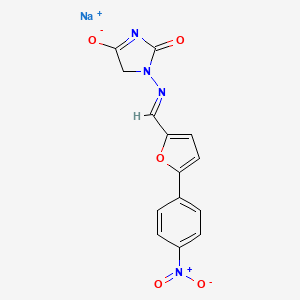
Dantrolene sodium
Descripción general
Descripción
Dantrolene Sodium is a muscle relaxant used to treat muscle spasticity caused by conditions such as multiple sclerosis (MS), cerebral palsy, stroke, or injury to the spine . It is also used to treat malignant hyperthermia, a rare, life-threatening disorder triggered by general anesthesia .
Synthesis Analysis
Dantrolene was first synthesized by Snyder et al. in 1967 . It resulted from the simple insertion of a phenyl ring between the nitro and furan components of nitrofurantoin . Addition of a sodium ion (to make a salt) did not diminish activity .Molecular Structure Analysis
The molecular formula of this compound is C14H9N4NaO5 . The molecular weight of anhydrous this compound is 336.23 g/mol .Chemical Reactions Analysis
This compound was developed by modifying a drug called nitrofurantoin . The modification involved the insertion of a phenyl ring between the nitro and furan components of nitrofurantoin .Physical And Chemical Properties Analysis
This compound is an orange powder, slightly soluble in water . It is a weak base (pKa 7.5) that is only slightly soluble in water .Aplicaciones Científicas De Investigación
Malignant Hyperthermia Treatment : Dantrolene sodium effectively terminates and prevents malignant hyperpyrexia in susceptible swine induced by halothane, indicating its therapeutic use in anaesthetic-induced malignant hyperpyrexia in patients (Harrison, 1975).
Antioxidant Properties : It exhibits strong in vitro antioxidant activity, particularly in the linoleic acid emulsion system, and shows dose-dependent increasing antioxidant activity and reducing power (Büyükokuroğlu et al., 2001).
Impact on Calcium Movements in Muscle Fibers : this compound interferes with intracellular movements of calcium ions in single muscle fibers, affecting the processes of excitation-contraction coupling (Hainaut & Desmedt, 1974).
Effect on Bladder Contractility : In vitro studies found no significant inhibitory effect of dantrolene on acetylcholine-induced canine detrusor muscle contractions, suggesting it may not significantly impact urinary bladder smooth muscle (Harris & Benson, 1980).
Pharmacokinetics and Muscle Relaxant Effects : Research demonstrates the pharmacokinetic properties of this compound and its effect on rat skeletal muscle, highlighting its role in the treatment of spasticity (Meyler et al., 1979).
Therapeutic Efficacy in Spasticity : Controlled trials have shown dantrolene to be effective in reducing spasticity from various causes, with lesser sedation compared to diazepam and potential value in treating external urethral sphincter spasms (Pinder et al., 1977).
Cardiac Effects : In vitro studies on sheep Purkinje fibers and ventricular myocardium demonstrate that this compound lengthens the action potential duration, which may explain its antiarrhythmic properties in malignant hyperthermia (Lascault et al., 1985).
Ineffectiveness in Heatstroke Treatment : A study found this compound to be ineffective in treating heatstroke, with no significant difference in cooling times or complication rates compared to placebo (Bouchama et al., 1991).
Muscle Relaxant Evaluation : this compound has been evaluated as a muscle relaxant that acts directly on the muscle, suggesting its potential use in patients with skeletal muscle spasticity (Dykes, 1975).
Exercise-Induced Muscle Damage Reduction : It diminishes exercise-induced muscle damage in rats, suggesting that calcium from the sarcoplasmic reticulum contributes to such damage (Amelink et al., 1990).
Mecanismo De Acción
Target of Action
Dantrolene Sodium primarily targets the Ryanodine Receptor 1 (RYR1) . This receptor mediates the release of calcium from the sarcoplasmic reticulum, a crucial step in muscle contraction .
Mode of Action
This compound depresses excitation-contraction coupling in skeletal muscle by binding to the RYR1 and decreasing intracellular calcium concentration . This interaction with its target results in a decrease in the calcium sensitivity of the channel activation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway . By inhibiting the release of calcium ions from the sarcoplasmic reticulum stores by antagonizing ryanodine receptors, it disrupts the normal flow of calcium ions necessary for muscle contraction . This leads to a decrease in muscle contractions and a reduction in muscle stiffness .
Pharmacokinetics
This compound has a bioavailability of 70% . It is metabolized in the liver and excreted through the bile duct and kidneys . The distribution and elimination of this compound are rapid, with an elimination half-life of approximately 129 minutes .
Result of Action
The molecular effect of this compound’s action is the inhibition of calcium ion release from the sarcoplasmic reticulum . This results in a decrease in muscle contractions and a reduction in muscle stiffness . On a cellular level, this compound lessens excitation-contraction coupling in muscle cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, especially estrogens, can increase the risk of developing potentially fatal hepatic injury . Furthermore, the drug’s effectiveness can be compromised in patients with active hepatic disease . It is also worth noting that this compound may cause hypotonia in newborns if given closely before delivery .
Safety and Hazards
Direcciones Futuras
Dantrolene Sodium has been successfully investigated for its potential as a neuroprotecting small molecule in several animal models of Alzheimer’s disease . It has also been used in a clinical trial for patients with Wolfram syndrome . These studies justify further investigation into using this compound for the treatment of these conditions .
Propiedades
IUPAC Name |
sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1/b15-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRLIXGNPXAZHD-HAZZGOGXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N4NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
14663-23-1 | |
| Record name | Dantrolene sodium [USAN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DANTROLENE SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28F0G1E0VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



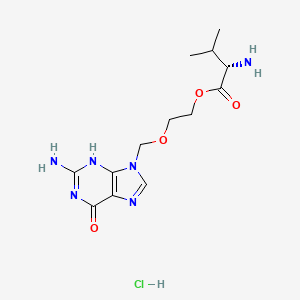
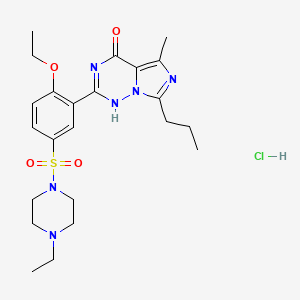

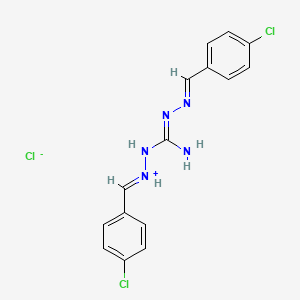
![disodium;(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-2-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790856.png)
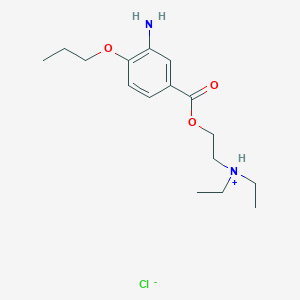
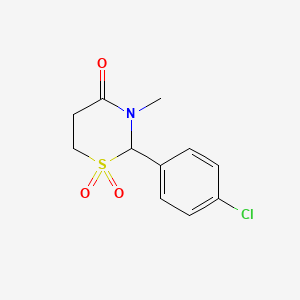

![1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7790884.png)
![11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one](/img/structure/B7790895.png)
![(4R,6R,8S,9S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B7790910.png)
![[3-(Benzyloxy)phenyl]carbamic acid tert-butyl ester](/img/structure/B7790914.png)
